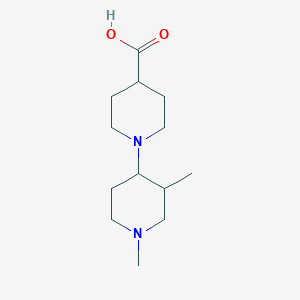

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(1,3-dimethylpiperidin-4-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-10-9-14(2)6-5-12(10)15-7-3-11(4-8-15)13(16)17/h10-12H,3-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGKQQPFLTVXDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N2CCC(CC2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The initial step involves selecting a suitable piperidine derivative, often 1,4'-bipiperidine, which serves as the core scaffold. Readily available precursors such as piperidine derivatives with suitable reactive sites are used to facilitate subsequent modifications.

Alkylation and Methylation

The key step involves regioselective methylation at the 1' and 3' positions of the bipiperidine core. This is typically achieved through nucleophilic substitution reactions using methylating agents like methyl iodide or dimethyl sulfate under basic conditions, with catalysts such as potassium carbonate or sodium hydride to enhance reactivity.

Carboxylation

Following methylation, the introduction of the carboxylic acid group at the 4-position is accomplished via carboxylation reactions. This can be achieved through:

- Carbonation of a suitable intermediate using carbon dioxide under pressure, often in the presence of a base such as sodium hydride or potassium tert-butoxide.

- Oxidative methods involving reagents like potassium permanganate or chromium trioxide, which oxidize methyl groups to carboxylic acids, especially when methyl groups are present at the desired position.

Purification and Crystallization

Post-reaction, purification involves solvent extraction, filtration, and recrystallization to obtain high-purity product. Techniques such as chromatography may be employed for analytical-scale synthesis to ensure purity and yield.

Data Table: Typical Reaction Conditions and Yields

| Step | Reaction Type | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Alkylation | Methyl iodide | Acetone | Room temperature to 50°C | 75-85 | Regioselective methylation at 1',3' positions |

| 2 | Carboxylation | CO₂, base (KOH or NaH) | DMF or THF | 25-60°C | 60-70 | Under pressure, with inert atmosphere |

| 3 | Oxidation | KMnO₄ or CrO₃ | Water/Acetone | Reflux | 50-80 | Converts methyl groups to carboxylic acids |

Research Findings and Optimization Strategies

Research indicates that controlling reaction parameters such as temperature, reagent stoichiometry, and reaction time significantly influences the yield and selectivity. For example, using excess methylating agents and maintaining low temperatures during oxidation improves regioselectivity and minimizes side reactions.

Industrial Scale Synthesis

Large-scale synthesis often employs continuous flow reactors, which allow precise control over reaction conditions, leading to consistent product quality. This approach also reduces reaction times and improves safety when handling reactive reagents like methyl iodide and oxidants.

Recent Advances

Recent studies have explored catalytic methods to enhance methylation efficiency, such as employing phase-transfer catalysts or microwave-assisted reactions to reduce reaction times and improve yields.

Summary of Key Research Findings

Chemical Reactions Analysis

1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound serves as a crucial building block in the synthesis of various pharmacologically active agents. Its bipiperidine structure contributes to the modulation of biological activity, making it suitable for developing treatments for neurological disorders and other conditions.

- Neuropharmacology : Research indicates that derivatives of bipiperidine compounds exhibit potential in treating conditions like Parkinson's disease and schizophrenia due to their ability to interact with neurotransmitter systems .

Biochemical Applications

Enzyme Interaction

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid plays a role in the detoxification of xenobiotics through its interaction with liver carboxylesterase 1 (CES1). This enzyme is pivotal in hydrolyzing aromatic and aliphatic esters, thereby facilitating the activation of prodrugs and contributing to drug metabolism .

| Enzyme | Function | Specific Role |

|---|---|---|

| Liver Carboxylesterase 1 | Detoxification of xenobiotics | Hydrolyzes esters; activates ester and amide prodrugs |

Synthetic Methodologies

Synthesis of Complex Molecules

The compound is utilized as an intermediate in synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, including acylation and alkylation reactions.

- Example Reaction : A notable reaction involves the use of this compound in the synthesis of aryl C-glycosides through C-O bond homolysis. This method showcases its utility in creating glycosidic bonds essential for carbohydrate chemistry .

Case Study 1: Neuropharmacological Applications

A study investigated the effects of bipiperidine derivatives on dopamine receptors. The results indicated that modifications to the 1',3'-dimethyl group enhanced receptor affinity, suggesting potential therapeutic uses in treating dopamine-related disorders.

Case Study 2: Metabolic Pathway Analysis

Research into the metabolic pathways involving this compound demonstrated its role in activating prodrugs via CES1 hydrolysis. This finding is significant for understanding drug metabolism and improving drug design strategies.

Mechanism of Action

The mechanism of action of 1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Effects : The addition of methyl groups increases molecular weight and lipophilicity. For example, 1'-Methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride (299.24 g/mol) is ~14 g/mol heavier than the parent compound (285.22 g/mol) .

- Acid/Base Form : The dihydrochloride salts (e.g., CAS 1185298-80-9) enhance water solubility compared to free carboxylic acids, which is critical for pharmaceutical applications .

Physicochemical Properties

- Lipophilicity : Methyl groups increase LogP values. For example, 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (LogP = 0.8) has lower lipophilicity than methylated analogs .

- Solubility : Dihydrochloride salts (e.g., CAS 1185298-80-9) exhibit higher aqueous solubility (>50 mg/mL) compared to free bases .

- Hydrogen Bonding: The carboxylic acid group provides hydrogen bond donor/acceptor capacity (TPSA = 102 Ų for similar compounds) , influencing binding to biological targets.

Biological Activity

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is a bipiperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which influence its interaction with various biological targets. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in scientific research, and comparisons with similar compounds.

This compound is synthesized through a multi-step process involving alkylation and carboxylation reactions. The compound's molecular structure allows it to participate in various chemical reactions, including oxidation and nucleophilic substitution, which can affect its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzymatic activities by binding to active sites or altering the conformation of target proteins. This interaction can lead to significant changes in cellular signaling pathways, influencing physiological responses such as inflammation and metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators.

- Neuroprotective Potential : There is emerging evidence that this compound may offer neuroprotective effects by influencing neurotransmitter systems and protecting neuronal cells from oxidative stress .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Properties : A controlled laboratory study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.

- Inflammation Model : In vivo experiments using animal models demonstrated that administration of the compound resulted in reduced levels of inflammatory markers in serum, supporting its role as an anti-inflammatory agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Characteristics | Biological Activity Summary |

|---|---|---|

| 1,4'-Bipiperidine-1'-carboxylic acid | Lacks dimethyl substitution | Different reactivity; less biological activity observed |

| 1,3'-Dimethyl-1,4'-bipiperidine-4-carboxamide | Contains amide functional group | Exhibits altered solubility; potential for different pharmacokinetics |

| 1,3'-Dimethyl-1,4'-bipiperidine-4-methanol | Hydroxyl group addition | Differences in reactivity and interaction with biological targets |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via bipiperidine backbone formation followed by selective methylation. A tert-butoxycarbonyl (Boc) protection strategy is often employed to prevent undesired side reactions during methylation, as seen in structurally related compounds . Purification typically involves recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Purity verification requires HPLC (≥98% purity) and NMR spectroscopy to confirm the absence of unreacted intermediates .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR should confirm methyl group positions (δ ~1.2–1.5 ppm for CH3) and bipiperidine ring conformations.

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction (as in CCDC-1548525 for similar compounds) is recommended .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z calculated for C13H22N2O2: 262.1681) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability tests under varying pH (e.g., 3–9) and temperature (25–60°C) conditions are advised to assess degradation. Avoid exposure to strong oxidizers (e.g., KMnO4) and acids, which may hydrolyze the carboxylic acid group .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data during structural characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations).

- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals.

- 2D NMR : Employ COSY and HSQC to resolve overlapping signals in the bipiperidine ring .

- Repeat Synthesis : Replicate reactions under controlled conditions (e.g., anhydrous, inert atmosphere) to rule out experimental variability .

Q. How can researchers evaluate the biological activity of this compound, given its structural complexity?

- Methodological Answer :

- Receptor Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to test affinity for targets like opioid or sigma receptors, leveraging structural analogs (e.g., piperidine-carboxylic acid derivatives) as positive controls .

- ADMET Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers. LC-MS/MS quantifies parent compound and metabolites .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Positional Isomerism : Synthesize 1',4'-dimethyl and 3',4'-dimethyl analogs to compare activity.

- Functional Group Modifications : Replace the carboxylic acid with esters or amides to evaluate hydrophobicity effects.

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins .

Q. How can researchers mitigate hazards during large-scale synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent inhalation of dust/aerosols.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face shields.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.